Karaviloside V

Description

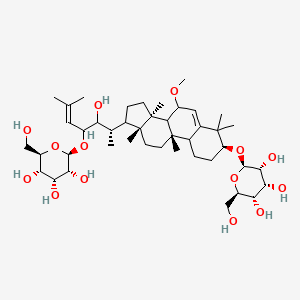

Structure

2D Structure

Properties

Molecular Formula |

C43H72O14 |

|---|---|

Molecular Weight |

813.0 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(3S,7S,9S,13R,14S)-17-[(2S)-3-hydroxy-6-methyl-4-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-7-methoxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C43H72O14/c1-20(2)16-25(54-38-35(51)33(49)31(47)27(18-44)55-38)30(46)21(3)22-12-13-43(8)37-26(53-9)17-24-23(41(37,6)14-15-42(22,43)7)10-11-29(40(24,4)5)57-39-36(52)34(50)32(48)28(19-45)56-39/h16-17,21-23,25-39,44-52H,10-15,18-19H2,1-9H3/t21-,22?,23?,25?,26-,27+,28+,29-,30?,31+,32+,33+,34+,35+,36+,37?,38+,39-,41-,42+,43-/m0/s1 |

InChI Key |

NFGQKKGYMKRYEF-CATOSXSLSA-N |

Isomeric SMILES |

C[C@@H](C1CC[C@@]2([C@@]1(CC[C@@]3(C2[C@H](C=C4C3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC)C)C)C)C(C(C=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Phytochemical Investigations and Isolation of Karaviloside V

Natural Occurrence and Distribution of Karaviloside V

This compound is a naturally occurring phytochemical belonging to the cucurbitane class of triterpene glycosides. Its presence is intrinsically linked to the plant species Momordica charantia.

This compound was first identified as one of five new cucurbitane-type triterpene glycosides isolated from the dried fruits of Momordica charantia cultivated in Sri Lanka. nih.govresearchgate.netcabidigitallibrary.org Subsequent phytochemical studies have also reported the presence of related karavilosides and other cucurbitane triterpenoids in various cultivars of M. charantia grown in different geographical regions, including India, China, and Japan. nih.govmdpi.comcaldic.com This suggests a widespread, yet potentially variable, distribution of these compounds across different plant varieties and geographical locations. mdpi.comcabidigitallibrary.orguaic.rowikipedia.orgresearchgate.net The specific concentration and profile of these glycosides, including this compound, can differ based on the cultivar. nih.govcaldic.com

Table 1: Geographical and Varietal Sources of this compound and Related Compounds

| Geographical Location | Cultivar/Variety | Compound(s) Identified | Source(s) |

|---|---|---|---|

| Sri Lanka | Not specified | This compound | nih.govcabidigitallibrary.orgsemanticscholar.org |

| India | Not specified | Karaviloside VI, Karaviloside VIII | nih.gov |

| China | Not specified | Karaviloside II, Karaviloside III | mdpi.comresearchgate.net |

Identification in Momordica charantia Cultivars (Geographical and Varietal Considerations)

Methodologies for Isolation and Purification

The process of isolating this compound from the plant material is a multi-step procedure involving initial extraction followed by advanced chromatographic separation to achieve a high degree of purity.

The initial step in isolating this compound involves extracting the crude mixture of phytochemicals from the dried and powdered fruits of M. charantia. The most commonly reported method involves solvent extraction. Researchers have successfully used solvents such as methanol (B129727) and acetone (B3395972) for this purpose. nih.govmdpi.comcaldic.com The general process involves macerating the plant material in the chosen solvent, sometimes with heating, to draw the compounds out of the plant matrix. mdpi.com Following extraction, the solvent is removed under a vacuum to yield a crude extract. mdpi.com While these conventional methods are effective, modern extraction techniques are also applied to enhance the efficiency of extracting bioactive molecules from plant matrices. dokumen.pubresearchgate.net

Table 2: Overview of Extraction Techniques for Phytochemicals from Momordica charantia

| Extraction Technique | Principle | Solvent(s) Used | Reference(s) |

|---|---|---|---|

| Maceration/Solvent Extraction | Soaking plant material in a solvent to dissolve target compounds. | Methanol, Acetone, Ethanol | nih.govmdpi.comresearchgate.net |

| Pressurized Liquid Extraction (PLE) | Uses elevated temperatures and pressures to increase extraction efficiency and speed. | Ethanol | dokumen.pubusm.my |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Aqueous Ethanol, Water | dokumen.pubpan.olsztyn.pl |

Chromatography is a fundamental technique for separating individual chemical components from a complex mixture. khanacademy.orgmpg.de After obtaining the crude extract, it is typically suspended in water and partitioned with a sequence of solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to perform an initial separation. mdpi.com The fraction containing this compound, often the n-butanol layer, is then subjected to a series of chromatographic steps for further purification. mdpi.com

These steps commonly include:

Column Chromatography: The extract is passed through a column packed with a stationary phase. Different compounds travel through the column at different rates, allowing for their separation.

Normal Phase Chromatography: Uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. mdpi.com

Reversed-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., RP-18 silica gel) and a polar mobile phase. nih.govmdpi.com This is a common technique for purifying triterpenoid (B12794562) glycosides. nih.gov

Size-Exclusion Chromatography: Separates molecules based on their size using a porous gel matrix (e.g., Sephadex LH-20). mdpi.com

A typical purification scheme might involve an initial separation on a macroporous resin (like D101 resin), followed by multiple rounds of normal phase silica gel chromatography, and finalized with reversed-phase chromatography and/or Sephadex LH-20 to yield the pure compound. mdpi.com

Table 3: Chromatographic Methods in the Purification of this compound

| Chromatographic Technique | Stationary Phase | Purpose | Reference(s) |

|---|---|---|---|

| Liquid-Liquid Partitioning | n-Butanol/Water | Initial fractionation of crude extract | mdpi.comcaldic.com |

| Macroporous Resin Column | D101 Resin | Further fractionation | mdpi.com |

| Normal Phase Column Chromatography | Silica Gel | Separation based on polarity | nih.govmdpi.com |

| Reversed-Phase Column Chromatography | RP-18 Silica Gel | High-resolution separation of glycosides | nih.govmdpi.comnih.gov |

Extraction Techniques from Plant Matrix

Structural Elucidation Methodologies

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. The elucidation of karavilosides has been based on comprehensive chemical and physicochemical evidence. nih.govsemanticscholar.org These methods provide detailed information about the molecular weight, elemental composition, and the three-dimensional arrangement of atoms within the molecule.

Key analytical methods include:

Mass Spectrometry (MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the precise molecular weight and deduce the molecular formula of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the detailed structure of organic molecules.

1D-NMR: Includes ¹H-NMR (proton) and ¹³C-NMR (carbon) spectra, which identify the types and numbers of hydrogen and carbon atoms in the molecule. nih.govmdpi.com

2D-NMR: Experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are used to establish the connectivity between atoms, revealing the carbon skeleton and the attachment points of sugar moieties. nih.govmdpi.com A Rotating frame Overhauser Effect Spectroscopy (ROESY) experiment helps in determining the stereochemistry of the molecule. mdpi.com

Through the combined interpretation of data from these advanced analytical methods, the complete and unambiguous structure of this compound was established. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The precise chemical structure of this compound, a cucurbitane-type triterpenoid glycoside, was determined through comprehensive analysis using advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govmdpi.com These techniques are indispensable for the structural elucidation of complex natural products. nih.govmdpi.comchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) was employed to establish the molecular formula of this compound. This analysis provided a highly accurate mass measurement, which is crucial for determining the elemental composition of the molecule.

Detailed structural information was obtained from a suite of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques. The 1D NMR spectra, specifically ¹H and ¹³C NMR, offered initial insights into the types and numbers of protons and carbons present in the molecule. For instance, the ¹H NMR spectrum revealed characteristic signals for the triterpenoid skeleton and the attached sugar moiety. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helped to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

To piece together the molecular framework, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were utilized. The COSY spectrum established the connections between adjacent protons, while the HSQC spectrum correlated each proton with its directly attached carbon atom. The HMBC spectrum was particularly critical as it revealed long-range correlations between protons and carbons (typically over two to three bonds), which allowed for the assembly of the complete carbon skeleton and the determination of the glycosylation site. nih.govresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| Aglycone | ||

| 3 | 3.22 (dd, J = 11.5, 4.0 Hz) | 78.9 |

| 6 | 4.58 (br d, J = 6.0 Hz) | 76.5 |

| 7 | 5.88 (d, J = 6.0 Hz) | 124.7 |

| 19 | 3.89 (d, J = 8.5 Hz), 3.42 (d, J = 8.5 Hz) | 71.9 |

| 23 | 4.28 (m) | 70.8 |

| 24 | 5.79 (dd, J = 15.5, 6.0 Hz) | 134.5 |

| 25 | 5.58 (d, J = 15.5 Hz) | 129.5 |

| Glucosyl Moiety | ||

| 1' | 4.35 (d, J = 7.8 Hz) | 104.9 |

| 2' | 3.20 (m) | 75.2 |

| 3' | 3.38 (m) | 78.1 |

| 4' | 3.29 (m) | 71.7 |

| 5' | 3.25 (m) | 78.0 |

| 6' | 3.85 (dd, J = 12.0, 2.0 Hz), 3.67 (dd, J = 12.0, 5.5 Hz) | 62.8 |

Note: The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The data is based on published spectroscopic analysis.

Stereochemical Assignment Approaches (e.g., NOESY, ROESY experiments)

The determination of the three-dimensional structure, or stereochemistry, of this compound was accomplished using specialized NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). acdlabs.comnanalysis.comcolumbia.edu These experiments detect through-space interactions between protons that are in close proximity, providing crucial information for assigning the relative configuration of chiral centers. mdpi.comsoton.ac.ukstackexchange.com

In the case of this compound, key NOESY and ROESY correlations were instrumental in establishing the orientation of various functional groups and the conformation of the ring systems within the cucurbitane skeleton. researchgate.netmdpi.comresearchgate.net For example, correlations observed between specific protons can define whether they are on the same side (cis) or opposite sides (trans) of a ring structure.

The configuration of the glycosidic linkage, which connects the glucose unit to the triterpenoid aglycone, was also determined using these methods. A large coupling constant for the anomeric proton (H-1') in the ¹H NMR spectrum is characteristic of a β-linkage. This assignment was further corroborated by NOESY/ROESY correlations between the anomeric proton and other protons on both the sugar and the aglycone. researchgate.net

Table 2: Key NOESY/ROESY Correlations for Stereochemical Assignment of this compound

| Interacting Protons | Structural Implication |

|---|---|

| H-3 / H-5 | Confirms the relative orientation of substituents on the A-ring. |

| H-6 / H-7 | Establishes the cis relationship of these protons on the B-ring. |

| H-1' / H-3' & H-5' | Supports the β-configuration of the glucosyl moiety. |

| H-1' / Aglycone Proton | Confirms the spatial proximity of the sugar and aglycone, defining the glycosylation linkage. |

Note: This table highlights some of the critical through-space correlations used to elucidate the 3D structure of this compound.

Biosynthesis and Chemical Modifications of Karaviloside V

Proposed Biosynthetic Pathways of Cucurbitane Triterpenoid (B12794562) Glycosides

The biosynthesis of cucurbitane triterpenoid glycosides is a multi-step process that begins with the common precursor for all triterpenoids, squalene (B77637). nih.govwikipedia.org This linear C30 hydrocarbon undergoes a series of enzymatic transformations to build the characteristic tetracyclic cucurbitane skeleton.

The proposed pathway involves the following key stages:

Cyclization of 2,3-Oxidosqualene: The biosynthesis is initiated by the oxidation of squalene to 2,3-oxidosqualene, catalyzed by the enzyme squalene epoxidase. nih.gov This epoxide is then cyclized by a specific oxidosqualene cyclase. In the case of cucurbitacins, the key enzyme is cucurbitadienol (B1255190) synthase, which forms the initial tetracyclic structure, cucurbitadienol. nsf.gov This step is distinct from the cyclization that produces lanosterol (B1674476) or cycloartenol (B190886) in the biosynthesis of steroids. wikipedia.orgnsf.gov

Oxidation of the Triterpenoid Scaffold: Following the formation of the cucurbitadienol skeleton, the molecule undergoes extensive oxidative modifications. researchgate.net This is primarily accomplished by a series of cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at various positions on the triterpenoid backbone, contributing to the vast structural diversity seen in this class of compounds. nih.gov

Glycosylation: The final step in the biosynthesis of glycosides like Karaviloside V is the attachment of sugar moieties to the oxidized triterpenoid aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar units, such as glucose or allose, to the hydroxyl groups on the aglycone, yielding the final triterpenoid glycoside. nih.govresearchgate.net The specific UGTs involved determine the type, number, and linkage of the sugars, which are crucial for the compound's biological activity.

| Enzyme Class | Role in Biosynthesis | Precursor/Substrate | Product |

| Squalene Epoxidase | Oxidation | Squalene | 2,3-Oxidosqualene |

| Cucurbitadienol Synthase | Cyclization | 2,3-Oxidosqualene | Cucurbitadienol |

| Cytochrome P450s (P450s) | Oxidation | Cucurbitadienol | Oxidized Aglycones |

| UDP Glycosyltransferases (UGTs) | Glycosylation | Oxidized Aglycones & UDP-Sugar | Triterpenoid Glycosides |

Chemoenzymatic and Chemical Synthesis Approaches to this compound and Analogs

The complete chemical synthesis of complex cucurbitane triterpenoids is a significant challenge due to their densely functionalized and stereochemically rich tetracyclic core. nsf.gov While a total synthesis of this compound has not been reported, synthetic strategies for related cucurbitanes provide insight into potential approaches.

One notable achievement is the asymmetric de novo total synthesis of octanorcucurbitacin B, a related natural product. nsf.govnih.gov This approach strategically diverged from the biosynthetic pathway, avoiding a lanostane (B1242432) intermediate. nih.gov The synthesis constructed the tetracyclic skeleton featuring the critical C9 and C13 quaternary centers through a sequence involving an annulative cross-coupling and an intramolecular Heck reaction. nsf.gov Subsequent steps, including a Simmons-Smith cyclopropanation and regioselective alkylation, completed the synthesis. nih.gov

The exploration of this compound analogs has largely relied on the isolation of naturally occurring structural variants from Momordica charantia. researchgate.netmdpi.com For example, researchers have isolated and characterized numerous related cucurbitane glycosides, which differ in the oxidation pattern of the aglycone or the nature and position of the sugar moieties. researchgate.net A compound identified as 23-O-β-allopyranosyle-cucurbita-5,24-dien-7α,3β,22(R),23(S)-tetraol 3-O-β-allopyranoside was found to be an analog of this compound, differing by the presence of a hydroxyl group at the C-7 position instead of a methoxy (B1213986) group. mdpi.com Such natural analogs are invaluable for studying structure-activity relationships.

Derivatization Strategies for Structural Exploration and Enhanced Bioactivity

To overcome the limitations of obtaining large quantities of diverse natural cucurbitanes, researchers have employed derivatization strategies. These approaches use abundant, naturally isolated cucurbitanes as starting scaffolds to generate novel analogs for biological screening. nih.gov This semi-synthetic method allows for systematic modifications to probe how different functional groups influence bioactivity.

A primary strategy involves the acylation of hydroxyl groups on the cucurbitane skeleton. For instance, Karavilagenin C, a cucurbitane aglycone isolated in significant amounts from M. balsamina, has been used as a starting material for extensive derivatization. nih.gov By reacting it with various alkanoyl anhydrides and aroyl chlorides, a library of eighteen new ester derivatives, named karavoates A–R, was created. nih.gov These modifications targeted the hydroxyl groups at positions C-3 and C-23, resulting in mono- and di-esters. ulisboa.pt Similarly, another major compound, balsaminol F, was acylated to produce new triacetyl and tribenzoyl derivatives. nih.gov These studies demonstrated that esterification, particularly with short-chain alkanoyl groups, could significantly enhance the biological activity of the parent compounds. ulisboa.pt

| Parent Compound | Reagents | Type of Derivative | Purpose |

| Karavilagenin C | Alkanoyl anhydrides, Aroyl chlorides | Ester derivatives (Karavoates A-R) | Structure-activity relationship studies |

| Balsaminol F | Acetic anhydride, Benzoyl chloride | Triacetyl and Tribenzoyl esters | Enhance biological activity |

These derivatization strategies provide a powerful tool for exploring the chemical space around the cucurbitane scaffold, leading to the identification of compounds with improved potency and providing deeper insights into their mechanism of action. nih.govulisboa.pt

Pre Clinical Investigations of Karaviloside V S Biological Activities

Modulatory Effects on Inflammatory Pathways

The anti-inflammatory potential of cucurbitane-type triterpenoids, a class of compounds that includes Karaviloside V, is frequently evaluated using in vitro models that mimic an inflammatory state. nih.gov A standard and widely utilized model involves murine macrophage cells, such as the RAW 264.7 cell line, which are stimulated with lipopolysaccharide (LPS). mdpi.comnih.govresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, triggering a robust inflammatory response. nih.gov This activation leads to the increased expression and release of various pro-inflammatory mediators. mdpi.comnih.gov

In this experimental setup, cells are typically pre-treated with the compound of interest before being exposed to LPS. mdpi.comnih.govresearchgate.net The ability of the compound to suppress the subsequent inflammatory cascade is then measured. researchgate.net Studies on compounds structurally related to this compound, such as Karaviloside VI and Karaviloside VIII, have utilized LPS-activated RAW 264.7 macrophage cells to assess their anti-inflammatory activities. mdpi.comnih.gov This model provides a foundational understanding of how these compounds might interact with and modulate key inflammatory pathways at a cellular level. nih.gov

Research into cucurbitane-type triterpenoids demonstrates their capacity to modulate specific markers central to the inflammatory process. researchgate.netmdpi.com High levels of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are associated with inflammatory conditions. mdpi.com Similarly, the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players in the inflammatory cascade. nih.gov

In studies using LPS-stimulated RAW 264.7 macrophage cells, compounds closely related to this compound have shown significant modulatory effects on the mRNA expression of these markers. mdpi.comnih.gov For instance, at a concentration of 50 µM, Karaviloside VI was observed to reduce the expression of IL-6, iNOS, and COX-2 mRNA. mdpi.com In the same experimental model, Karaviloside VIII also contributed to the downregulation of IL-6 and iNOS mRNA levels. mdpi.comresearchgate.net This suggests that these compounds can interfere with the signaling pathways that lead to the production of these key inflammatory mediators. nih.gov

Modulation of Inflammatory Markers by Related Karavilosides in LPS-Activated Macrophages

| Compound | Concentration | Inflammatory Marker | Observed Effect | Source |

|---|---|---|---|---|

| Karaviloside VI | 50 µM | IL-6 mRNA | Reduced Expression | mdpi.com |

| Karaviloside VI | 50 µM | iNOS mRNA | Reduced Expression | mdpi.com |

| Karaviloside VI | 50 µM | COX-2 mRNA | Considerably Reduced Expression | mdpi.com |

| Karaviloside VIII | 50 µM | IL-6 mRNA | Reduced Expression | mdpi.com |

| Karaviloside VIII | 50 µM | iNOS mRNA | Reduced Expression | mdpi.com |

In Vitro Models of Inflammatory Response (e.g., LPS-activated macrophage cells)

Mechanisms of Action in Metabolic Regulation

A key strategy for managing postprandial hyperglycemia involves slowing the digestion of carbohydrates. researchgate.netisciii.es This can be achieved by inhibiting the enzymes responsible for breaking down complex carbohydrates into absorbable glucose, primarily α-amylase and α-glucosidase. isciii.esscielo.br Natural compounds from various plants are actively being investigated for their potential to inhibit these enzymes. researchgate.net

Research on cucurbitane-type triterpenoids has explored their inhibitory effects on these key digestive enzymes. mdpi.com In one study, Karaviloside VI and Karaviloside VIII were tested for their ability to inhibit α-amylase and α-glucosidase. mdpi.comnih.govresearchgate.net While both compounds showed α-amylase inhibitory activity comparable to other tested triterpenoids, their effects on α-glucosidase were more distinct. mdpi.comnih.gov Karaviloside VIII exhibited the most potent α-glucosidase inhibitory activity among the tested compounds, with 56.5% inhibition, followed by Karaviloside VI with 40.3% inhibition. mdpi.comnih.govresearchgate.net

Inhibitory Effects of Related Karavilosides on Digestive Enzymes

| Compound | Enzyme | % Inhibition | Source |

|---|---|---|---|

| Karaviloside VI | α-Amylase | ~68.0–76.6% | mdpi.comnih.gov |

| Karaviloside VI | α-Glucosidase | 40.3% | mdpi.comnih.govresearchgate.net |

| Karaviloside VIII | α-Amylase | ~68.0–76.6% | mdpi.comnih.gov |

| Karaviloside VIII | α-Glucosidase | 56.5% | mdpi.comnih.govresearchgate.net |

*Compounds showed similar α-amylase inhibitory activity within this range, with no significant statistical difference observed among them in the study.

Enhancing glucose uptake into peripheral tissues like skeletal muscle and adipose tissue is a fundamental mechanism for controlling blood glucose levels. frontiersin.orgnutrimentumetcurae.com This process is heavily mediated by the glucose transporter 4 (GLUT4), which moves from intracellular vesicles to the cell membrane to facilitate glucose entry. frontiersin.orggarvan.org.aumdpi.com A key regulator of this process is the 5' AMP-activated protein kinase (AMPK), an enzyme that acts as a cellular energy sensor. capes.gov.brresearchgate.net Activation of AMPK can stimulate GLUT4 translocation, thereby increasing glucose uptake. garvan.org.aumdpi.com

Studies on triterpenoids isolated from Momordica charantia, the plant family from which karavilosides are derived, have shown that these compounds can activate the AMPK pathway. garvan.org.aucapes.gov.brmdpi.com For example, Karaviloside XI and other related cucurbitane glycosides were found to stimulate GLUT4 translocation to the cell membrane in both L6 myotubes and 3T3-L1 adipocytes. garvan.org.aumdpi.comcapes.gov.br This effect was associated with an increase in AMPK activity, suggesting that these compounds may improve glucose utilization by activating this critical metabolic pathway. garvan.org.autjnpr.org Researchers have proposed that CaMKKβ, an upstream kinase, is essential for this AMPK activation by bitter melon triterpenoids. researchgate.net

To understand the systemic effects of potential therapeutic agents on metabolic regulation, preclinical studies in animal models are essential. nutrimentumetcurae.comnih.gov These models, often involving diet-induced or chemically-induced diabetes and insulin (B600854) resistance in rodents, allow for the evaluation of a compound's impact on glucose homeostasis and insulin sensitivity in a whole-organism context. pharmacophorejournal.com

While direct animal studies on this compound are not available, research on related compounds and extracts from Momordica charantia provides valuable insights. nutrimentumetcurae.comtjnpr.org For instance, certain momordicosides, which are also cucurbitane triterpenoids, were shown to enhance glucose disposal during glucose tolerance tests in both insulin-sensitive and insulin-resistant mice. garvan.org.aucapes.gov.br Furthermore, extracts from M. charantia have been reported to improve insulin sensitivity and glucose tolerance in rats fed a high-fat diet. pharmacophorejournal.combioline.org.br These findings in animal models support the in vitro data, indicating that cucurbitane triterpenoids as a class have the potential to beneficially modulate glucose metabolism. nutrimentumetcurae.commdpi.com

Cellular Glucose Uptake Enhancement Pathways (e.g., GLUT4 Translocation, AMPK Activation)

Anti-Proliferative and Apoptosis-Inducing Mechanisms in Neoplastic Cell Lines

Research into the anti-cancer potential of this compound and related compounds has unveiled significant effects on various cancer cell lines. These studies highlight the ability of these natural compounds to inhibit cancer cell growth and induce programmed cell death, known as apoptosis.

This compound and its analogs, notably Karaviloside III, have demonstrated cytotoxic effects against several cancer cell lines. Studies on human liver cancer cell lines, HepG2 (hepatocellular carcinoma) and Hep3B, have been particularly revealing. For instance, Karaviloside III showed potent antiproliferative activity against both HepG2 and Hep3B cells. sci-hub.sebiomedpharmajournal.org

One study found that Karaviloside III exhibited significant inhibitory activity against HepG2 and Hep3B cell lines, with IC50 values of 4.12 ± 0.27 µM and 16.68 ± 2.07 µM, respectively, after 48 hours of incubation. mdpi.com This indicates a dose-dependent cytotoxic effect on these liver cancer cells. The same study also highlighted its potent activity against activated murine hepatic stellate cells (t-HSC/Cl-6), which are involved in liver fibrosis, with an IC50 value of 3.74 ± 0.13 µM. sci-hub.se

Table 1: Cytotoxicity of Karaviloside III in Cancer Cell Lines

| Cell Line | IC50 (µM) | Incubation Time (hours) |

|---|---|---|

| HepG2 | 4.12 ± 0.27 | 48 |

| Hep3B | 16.68 ± 2.07 | 48 |

| t-HSC/Cl-6 | 3.74 ± 0.13 | Not Specified |

Other related cucurbitane-type triterpenoids have also shown cytotoxicity against a range of cancer cell lines including laryngeal carcinoma (HEp2) and colon adenocarcinoma (WiDr) cells. mdpi.com

The anti-proliferative effects of compounds like this compound are often linked to their ability to halt the cell cycle and trigger apoptosis. nih.gov Apoptosis is a natural and controlled process of programmed cell death that is essential for removing old or abnormal cells. dogcancer.com Cancer cells, however, often develop mechanisms to evade apoptosis, allowing for their uncontrolled growth. dogcancer.com

Studies on related compounds have shown that they can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. For example, a derivative of silybin, another natural compound, was found to cause cell cycle arrest at the S phase in HepG2 cells in a dose-dependent manner. biorxiv.org This arrest was accompanied by the induction of apoptosis, as confirmed by Annexin V staining and caspase 3 activation. biorxiv.org

While direct studies on this compound's impact on the cell cycle are limited, the observed cytotoxic effects in cancer cells strongly suggest an underlying mechanism involving cell cycle arrest and the induction of apoptosis. The morphological changes observed in MEM-treated HepG2 and Hep3B cells, such as condensed and fragmented chromatin, are characteristic features of apoptosis. researchgate.net

The anti-cancer activities of cucurbitane-type triterpenoids, including the family to which this compound belongs, are mediated through the modulation of various molecular signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov

Key signaling pathways reportedly modulated by these compounds include:

Akt-NF-κB Signaling: Downregulation of this pathway is a significant finding, as Akt and NF-κB are key players in promoting cell survival and proliferation and inhibiting apoptosis. biomedpharmajournal.orgmdpi.com

p38 MAPK (Mitogen-Activated Protein Kinase): Upregulation of the p38 MAPK pathway is often associated with the induction of apoptosis and cell cycle arrest in response to cellular stress. biomedpharmajournal.orgmdpi.com

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of STAT3 signaling is another critical anti-cancer mechanism, as STAT3 is frequently overactive in cancer cells, promoting their growth and survival. mdpi.com

A triterpenoid (B12794562) compound, 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al (TCD), isolated from Momordica charantia, was found to down-regulate Akt-NF-κB signaling and induce p38 MAPK and p53. biomedpharmajournal.org These actions contribute to its ability to inhibit proliferation and induce autophagy in breast cancer cells. biomedpharmajournal.org The modulation of these signaling pathways by this compound and related compounds underscores their potential as multi-targeted anti-cancer agents. nih.gov

Impact on Cellular Proliferation, Cell Cycle Progression, and Apoptotic Induction

Antimicrobial and Antiviral Activity Investigations

In addition to their anti-cancer properties, Karavilosides have been investigated for their potential to combat infectious diseases.

Extracts of Momordica charantia, the plant from which Karavilosides are isolated, have demonstrated antimicrobial activity against a range of pathogens. In vitro experiments have shown that these extracts are active against the fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus. nih.govnih.govresearchgate.net

One study reported the minimum inhibitory concentrations (MICs) of M. charantia extracts to be in the range of 0.08–1.0 mg/mL against C. albicans and 0.3–3.0 mg/mL against E. coli. nih.gov The minimum bactericidal concentrations (MBCs) were found to be between 0.08 and 1.0 mg/mL for C. albicans and 1.0 and 3.0 mg/mL for E. coli. nih.gov While these results are for the whole extract, the presence of Karavilosides is believed to contribute to this antimicrobial activity. nih.gov

Table 2: Antimicrobial Activity of Momordica charantia Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

|---|---|---|

| Candida albicans | 0.08 - 1.0 | 0.08 - 1.0 |

| Escherichia coli | 0.3 - 3.0 | 1.0 - 3.0 |

| Staphylococcus aureus | 3.0 - 3.0 | 3.0 - >3 |

A significant finding in the pre-clinical investigation of Karavilosides is their potential antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Extracts from Momordica charantia have shown potent inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.govnih.govresearchgate.net

In one study, the pith extract from a Saudi Arabian variety of M. charantia exhibited an IC50 of 0.125 mg/mL for the inhibition of HIV-1 reverse transcriptase, which was comparable to the standard drug doxorubicin. nih.govnih.gov Molecular docking studies have further supported these findings, showing that Karavilosides, specifically Karaviloside VIII, X, and XI, have a significant binding affinity to the reverse transcriptase enzyme. nih.gov This suggests that Karavilosides may directly interfere with the enzyme's function, thereby inhibiting viral replication. nih.gov

Table 3: HIV-1 Reverse Transcriptase Inhibition by Momordica charantia Extract

| Sample | IC50 (mg/mL) |

|---|---|

| Pith Extract (Saudi Arabia) | 0.125 |

| Doxorubicin (Standard Drug) | 0.125 |

These findings highlight the potential of this compound and related compounds as a source for the development of new antiretroviral agents. nih.gov

Based on a comprehensive review of available scientific literature, there is currently a lack of specific research detailing the direct modulation of antioxidative pathways by the isolated compound this compound.

While the plant from which this compound is derived, Momordica charantia, is well-documented for its general antioxidant properties, these effects are typically attributed to the synergistic action of a wide array of phytochemicals, including various triterpenoids, phenolic compounds, and flavonoids. researchgate.net

Scientific investigations into the antioxidant capacity of Momordica charantia extracts have shown activities such as the scavenging of reactive oxygen species (ROS) and the inhibition of enzymes like xanthine (B1682287) oxidase. researchgate.netresearchgate.net Some studies have isolated specific cucurbitane-type triterpenoids and demonstrated their potential to scavenge superoxide (B77818) radicals. researchgate.netresearchgate.net However, these analyses have not been specifically performed on this compound.

Research has confirmed the isolation of this compound from the fruits and roots of Momordica charantia. cabidigitallibrary.orgwikipedia.org Despite its successful identification and structural elucidation, dedicated studies to explore its specific influence on key antioxidative pathways, such as the Nrf2-Keap1 system or its effect on the activity of primary antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are not present in the reviewed literature.

Structure Activity Relationship Sar Studies and Computational Analysis

Correlating Structural Motifs of Karaviloside V with Observed Biological Activities

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of natural products known for a wide array of biological activities. acs.orgwikipedia.org The structure of this compound, like other karavilosides, can be conceptually divided into a central steroidal ring, a hexose (B10828440) sugar/ethylene glycol left wing, and a hexose sugar right wing. mdpi.com The specific arrangement and chemical nature of these motifs are directly linked to its biological effects.

Research into the broader family of cucurbitane triterpenoids from Momordica charantia has highlighted the importance of various structural features. For instance, the glycosylation pattern, the nature of the side chain, and the oxidation state of the cucurbitane skeleton are all determinants of activity. ulisboa.pt While specific SAR studies focusing exclusively on this compound are limited in the public domain, inferences can be drawn from studies on closely related compounds. For example, the presence and position of hydroxyl groups and the type of sugar moieties attached can significantly influence activities such as anti-inflammatory and antidiabetic effects. nih.govnih.gov

Studies on similar compounds have shown that modifications to the side chain can dramatically alter biological outcomes. nih.gov For instance, the esterification of hydroxyl groups on related karavilagenins has been shown to increase antimalarial activity. ulisboa.pt This suggests that the specific side chain of this compound is a key area for future SAR investigations to modulate its bioactivity.

In Silico Modeling and Molecular Docking for Target Interaction Elucidation

In silico modeling and molecular docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. ucy.ac.cywikipedia.orgwikipedia.org These methods provide a three-dimensional view of the binding mode and help to understand the molecular basis of the observed biological activity.

Molecular docking studies have been employed to investigate the potential of karavilosides as inhibitors of various enzymes. For example, studies on karavilosides from Momordica charantia have explored their binding affinity to enzymes like HIV-1 reverse transcriptase. mdpi.com These studies have shown that karavilosides can fit into the non-nucleoside inhibitor-binding pocket (NNIBP) of the enzyme, with interactions driven by van der Waals forces and hydrogen bonds. mdpi.com Specifically, the left-wing structures of compounds like Karaviloside X and XI interact with key amino acid residues such as GLU138, LYS103, and VAL106. mdpi.com Although this compound was not the primary focus of this particular study, the shared structural framework suggests it could have a similar binding mode.

In the context of antidiabetic research, molecular docking has been used to study the interaction of karavilosides with α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govresearchgate.net For instance, Karaviloside VIII has been shown to dock effectively into the active site of α-amylase. nih.govresearchgate.net The binding is characterized by hydrogen bonds with key residues like GLU240 and HIS201, resulting in a significant binding energy and a low inhibition constant. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against these enzymes through a comparable binding mechanism.

The following table summarizes the results of a molecular docking study of various karavilosides and related compounds against α-amylase:

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (nM) | Interacting Residues |

| Karaviloside VI | -10.54 | 18.79 | GLU240, HIS201 |

| Karaviloside VIII | - | - | Not specified |

| Momordicoside L | - | - | Not specified |

| Momordicoside A | - | - | Not specified |

| Charantoside XV | -10.64 | - | Not specified |

| Kuguaglycoside C | - | - | Not specified |

Data adapted from a study on cucurbitane-type triterpene glycosides from an Indian cultivar of Momordica charantia L. nih.govresearchgate.net

Advanced Computational Chemistry Approaches in this compound Research

Beyond standard molecular docking, advanced computational chemistry methods offer deeper insights into the dynamic nature of ligand-protein interactions and can help refine our understanding of this compound's biological activity. warwick.ac.ukdur.ac.ukdur.ac.uk These approaches include molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations.

Molecular dynamics simulations can be used to study the stability of the this compound-enzyme complex over time, providing a more realistic picture of the binding event than static docking poses. tandfonline.com MD simulations can reveal how the ligand and protein adapt to each other's presence, the role of solvent molecules, and the energetic landscape of binding. mdpi.com For instance, MD simulations have been used to assess the stability of protein-ligand complexes for other bioactive compounds from Momordica charantia, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). tandfonline.com

Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-protein complex, offering a more accurate prediction of binding affinity. cumhuriyet.edu.trcumhuriyet.edu.tr These calculations take into account both the enthalpic and entropic contributions to binding.

Advanced computational approaches also aid in understanding the electronic properties of this compound, which are crucial for its reactivity and interaction with biological targets. Density Functional Theory (DFT) is one such method that can be used to calculate properties like molecular orbital energies and charge distribution. warwick.ac.ukdur.ac.uk This information is invaluable for understanding the chemical basis of the interactions observed in docking and MD simulations.

Analytical Methodologies for Karaviloside V Research and Quality Control

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the isolation and quantitative analysis of Karaviloside V and related cucurbitane triterpenoids from natural sources. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalently used techniques, often coupled with various detectors for enhanced sensitivity and selectivity. researchgate.netnih.gov

The separation is typically achieved on a reversed-phase C18 column. researchgate.netnih.gov Gradient elution systems are commonly employed to effectively resolve the complex mixture of phytochemicals present in plant extracts. researchgate.net A common mobile phase combination involves a gradient of acetonitrile (B52724), methanol (B129727), and water, often with a small percentage of an acid like acetic or formic acid to improve peak shape and resolution. researchgate.netnih.gov For instance, a gradient system of acetonitrile (0.1% acetic acid), water (0.1% acetic acid), and methanol (0.1% acetic acid) has been successfully used for the separation of five cucurbitane triterpenoids. researchgate.net

For quantification, especially when dealing with compounds like triterpenoid (B12794562) glycosides that lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a valuable alternative to standard UV detectors. researchgate.netresearchgate.net HPLC-ELSD methods have been developed and proven suitable for determining the content of cucurbitane triterpenoids in herbal products. researchgate.nettaylorandfrancis.com More advanced systems utilize tandem mass spectrometry (UHPLC-MS/MS), which offers superior sensitivity and specificity, allowing for the detection and quantification of compounds at very low levels, such as ng/mL. researchgate.netnih.gov This is particularly useful for metabolite profiling and the precise quantification of specific glycosides in different parts of the plant, such as the fruit, seeds, or leaves. nih.govnih.govnih.gov

Semi-preparative HPLC is crucial for isolating pure this compound for structural analysis and biological activity screening. mdpi.com These methods use larger columns and higher flow rates to process larger amounts of crude extract, yielding milligram quantities of the purified compound. mdpi.com

| Parameter | HPLC/UHPLC Method 1 (Quantification) | HPLC/UHPLC Method 2 (Quantification) | HPLC Method 3 (Preparative) |

| Technique | HPLC-ELSD researchgate.net | UHPLC-MS/MS nih.gov | Semi-preparative HPLC mdpi.com |

| Column | Phenomenex C18 reversed-phase researchgate.net | Agilent Poroshell 120 EC-C18 (3.0 × 50 mm, 2.7 µm) nih.gov | ODS Column mdpi.com |

| Mobile Phase | Acetonitrile (0.1% acetic acid) - Water (0.1% acetic acid) - Methanol (0.1% acetic acid) researchgate.net | A: 0.1% formic acid in H₂O, B: 0.1% formic acid in MeOH nih.gov | Acetonitrile-Water or Methanol-Water systems mdpi.com |

| Flow Rate | 0.5 mL/min researchgate.net | 0.5 mL/min nih.gov | Not specified |

| Detection | Evaporative Light Scattering Detector (ELSD) researchgate.net | Ion Trap Mass Spectrometer nih.gov | UV Detector mdpi.com |

| Application | Quantitative determination of cucurbitane-type triterpenoids. researchgate.net | Metabolite profiling and quantitation of cucurbitacins. nih.gov | Isolation of pure cucurbitane glycosides. mdpi.com |

Spectroscopic and Spectrometric Methods in Analytical Research and Compound Fingerprinting

Once isolated, the structural identity of this compound is confirmed through a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's framework, functional groups, and molecular weight, which is essential for unambiguous identification and for creating a "fingerprint" for quality control purposes. nih.govmdpi.com

Mass Spectrometry (MS) , particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is fundamental for determining the precise molecular formula of the compound. nih.govmdpi.comnih.gov By measuring the mass-to-charge ratio with high accuracy, HRESIMS provides an empirical formula, which is the first step in structure elucidation. mdpi.com Tandem MS (MS/MS) experiments further aid in structural analysis by generating characteristic fragmentation patterns of the parent molecule, which can help identify the aglycone core and the nature and sequence of sugar moieties. nih.govdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complete three-dimensional structure of this compound. nih.govresearchgate.net

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information on the number and environment of protons, while Carbon-13 (¹³C) NMR reveals the carbon skeleton of the molecule. mdpi.comnih.gov The chemical shifts in the ¹³C-NMR spectrum are particularly informative; for instance, the data for a newly isolated compound can be compared to the known values for this compound to identify structural similarities and differences. mdpi.com

2D NMR: A suite of two-dimensional NMR experiments is used to piece the structure together. Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. nih.govresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing long-range connections between protons and carbons, which helps in assigning the positions of functional groups and linking the sugar units to the triterpenoid aglycone. nih.govacs.org The stereostructure is often determined using the Nuclear Overhauser Effect Spectroscopy (ROESY or NOESY) experiment, which identifies protons that are close in space. mdpi.comnih.gov

The combination of these spectroscopic methods allows for the complete and unambiguous structural determination of this compound and other related cucurbitane glycosides. researchgate.netsci-hub.se

| Analytical Technique | Purpose in this compound Analysis | Information Obtained | References |

| HRESIMS | Molecular Formula Determination | Provides the exact mass and elemental composition of the molecule. | nih.govmdpi.comnih.gov |

| ¹H NMR | Proton Environment Analysis | Number of protons, their chemical environment, and spin-spin coupling. | mdpi.comnih.gov |

| ¹³C NMR | Carbon Skeleton Analysis | Number and type of carbon atoms (methyl, methylene (B1212753), methine, quaternary). | mdpi.comresearchgate.net |

| COSY | H-H Connectivity | Identifies protons that are coupled to each other, revealing spin systems. | nih.govresearchgate.net |

| HSQC/HMQC | C-H Direct Correlation | Maps protons to their directly attached carbons. | nih.govnih.gov |

| HMBC | Long-Range C-H Correlation | Establishes connectivity between protons and carbons separated by 2-3 bonds, crucial for linking structural fragments. | nih.govacs.org |

| NOESY/ROESY | Stereochemistry Determination | Identifies protons that are spatially close, helping to define the relative configuration of the molecule. | mdpi.comnih.gov |

Method Validation and Standardization in Natural Product Research

For an analytical method to be useful for quality control, it must be validated to ensure it is reliable, reproducible, and accurate for its intended purpose. researchgate.net Method validation is a critical component of natural product research, establishing the performance characteristics of the analytical procedure. acs.org This is particularly important for the standardization of herbal extracts and dietary supplements containing Momordica charantia, where the concentration of active principles like this compound can vary. frontiersin.org

Key validation parameters for chromatographic methods like HPLC and UHPLC-MS/MS include:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. acs.orgcabidigitallibrary.org This is typically assessed by preparing calibration curves from standard solutions at multiple concentration levels. acs.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure standard is "spiked" into a sample matrix. acs.org Reasonable recovery rates for cucurbitane triterpenoids have been reported in the range of 85.5% to 129.8%. acs.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net UHPLC-MS/MS methods provide much lower LOD and LOQ values compared to techniques like HPLC-ELSD. researchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. cabidigitallibrary.org

By validating these parameters, researchers can ensure that the analytical methods used for this compound provide meaningful and accurate data, which is essential for quality control and the standardization of commercial preparations. researchgate.netfrontiersin.org

Future Research Directions for Karaviloside V

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

To move beyond preliminary activity screenings, a systems-level understanding of how Karaviloside V affects biological systems is essential. The application of "omics" technologies is a critical next step.

Metabolomics: This approach can map the global changes in endogenous small-molecule metabolites within a cell, tissue, or organism following treatment with this compound. For example, studies on Momordica charantia extracts have successfully used metabolomics to correlate triterpenoid (B12794562) profiles with antidiabetic effects in animal models. plos.orgfrontiersin.org A metabolomics study on diabetic Göttingen minipigs found that cultivars rich in certain triterpenoids, including the related Karaviloside IX, led to improved glycemic control. plos.orguliege.be Future research should apply similar methodologies specifically to this compound. By analyzing metabolic fingerprints, researchers could identify the precise metabolic pathways modulated by the compound, offering clues to its mechanism of action in conditions like diabetes or metabolic syndrome. researchgate.net

Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. Recent proteomic analyses of M. charantia have already suggested novel roles in modulating lipid metabolism. nih.gov A focused proteomic investigation of cells or tissues treated with this compound could identify direct protein targets and map the downstream signaling cascades that are affected. This could validate targets predicted by computational models and uncover entirely new mechanisms. For instance, a study on other cucurbitane triterpenoids from M. charantia identified their ability to inhibit protein tyrosine phosphatases (PTPs) relevant to insulin (B600854) resistance, a finding that could be explored and validated for this compound using proteomic techniques. acs.org

The integration of these omics datasets would provide a comprehensive, multi-faceted view of the compound's biological impact, paving the way for more targeted and hypothesis-driven research.

Development of Novel Analogs with Enhanced Mechanistic Specificity and Efficacy

Natural products often serve as excellent starting points for the development of more potent and specific therapeutic agents. nih.gov Future research should focus on the rational design and synthesis of novel analogs of this compound. Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the this compound structure, researchers can identify the chemical moieties responsible for its biological effects.

Key strategies for creating analogs could include:

Modification of the Triterpenoid Core: Comprehensive reviews on cucurbitanes suggest that alterations like hydroxylation or acetylation at specific positions can significantly enhance cytotoxic or anti-inflammatory activity. rsc.org

Alteration of Glycosidic Moieties: The sugar groups attached to the triterpenoid backbone are known to influence bioavailability and activity. Synthesizing analogs with different or modified sugar units could improve pharmacokinetic properties and target engagement. rsc.orgmdpi.com

Research into the chemical transformation of related triterpenoids has shown that some compounds can undergo self-catalyzed cyclization in solution, forming artifacts that may have different bioactivities. acs.org Understanding the chemical stability of this compound is crucial for designing stable and effective analogs. The creation of a library of such analogs would be a critical step in optimizing the compound for potential therapeutic use, aiming to increase efficacy while minimizing any potential for off-target effects. nih.govfrontiersin.org

Elucidation of Broader Biological System Interactions and Network Pharmacology

Modern drug discovery recognizes that many diseases involve complex networks of interacting proteins and pathways. Network pharmacology is a computational approach that aims to understand drug action from a network perspective. mdpi.cominformaticsjournals.co.in Studies have already applied this method to the complex mixture of triterpenoids in M. charantia extracts to predict targets and mechanisms for treating type 2 diabetes and viral infections. informaticsjournals.co.innih.govnih.gov These analyses identified key signaling pathways such as the PI3K-AKT and Toll-like receptor pathways as being modulated by the plant's compounds. informaticsjournals.co.innih.gov

A focused network pharmacology study on this compound is a logical and necessary progression. By using its chemical structure to predict interactions with known protein targets, researchers can build a compound-target-disease network. This can:

Identify high-probability protein targets for this compound.

Uncover relationships between these targets and specific diseases.

Predict the compound's effect on biological pathways and networks.

Provide a holistic view of its potential polypharmacology (the ability to act on multiple targets), which could be advantageous for treating complex diseases.

The findings from these in silico models would generate powerful, testable hypotheses for subsequent experimental validation in preclinical models.

Translational Research Prospects in Preclinical Models

Translational research acts as the bridge between basic laboratory discoveries and clinical applications. leicabiosystems.comnih.gov For this compound, this involves progressing from in vitro findings to rigorous testing in relevant preclinical animal models. While this compound itself has not been extensively tested in vivo, numerous studies on closely related cucurbitane triterpenoids from M. charantia have demonstrated significant potential in this area.

For example, various karavilosides and momordicosides have shown promising results in models of:

Diabetes: A specific cucurbitane triterpenoid significantly reduced blood glucose and lipids in alloxan-induced diabetic mice. spandidos-publications.comspandidos-publications.com Other related compounds improved glucose homeostasis in streptozotocin-induced diabetic mice by enhancing insulin sensitivity in skeletal muscle. nih.gov

Inflammation: Several karavilosides demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6, IL-12 p40, and TNF-α in cellular models. nih.govmdpi.com

Future preclinical research on this compound should involve its evaluation in established animal models of diseases like type 2 diabetes, inflammatory disorders, or even cancer, based on initial in vitro and in silico findings. mdpi.com Such studies would be essential for evaluating its efficacy and establishing a foundation for potential future human clinical trials.

Q & A

Q. Which databases and search terms optimize systematic reviews on this compound?

- Methodological Answer : Prioritize PubMed, Web of Science, and Scopus using Boolean terms:

- (Momordica charantia OR Bitter melon) AND (this compound OR Cucurbitane-type triterpenoid).

- Include filters for in vitro, in vivo, and molecular docking studies. Avoid over-reliance on Google Scholar due to reproducibility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.